molecular formula C19H20N4O2S B2414214 N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 896318-93-7

N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2414214
CAS No.: 896318-93-7
M. Wt: 368.46
InChI Key: OQBKYLBTAAPSRS-UHFFFAOYSA-N
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Description

N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a synthetic small molecule building block based on a pyrido[1,2-a][1,3,5]triazin-4-one core. This scaffold is a subject of ongoing research in medicinal chemistry. The 1,3,5-triazine motif is a ubiquitous structural component in pharmaceutically active molecules and has been associated with a wide array of biological activities, including antibacterial, anticancer, and anti-HIV properties . The molecular structure features a thioether-linked acetamide chain, terminated with a mesityl (2,4,6-trimethylphenyl) group, which may influence its physicochemical properties and biomolecular interactions. This compound is intended for use as a chemical intermediate or a building block in the discovery and development of novel bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers handling this product should refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-11-5-6-15-20-18(22-19(25)23(15)9-11)26-10-16(24)21-17-13(3)7-12(2)8-14(17)4/h5-9H,10H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBKYLBTAAPSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=C(C=C(C=C3C)C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrido[1,2-a]Triazin-4-One Core

The pyrido[1,2-a]triazin-4-one scaffold serves as the foundational structure for subsequent modifications. Two primary synthetic routes have been identified:

Condensation of 2-Aminopyridine Derivatives

A quasi-one-pot synthesis adapted from Dagdag (2022) involves the condensation of 2-amino-5-methylpyridine with ethoxycarbonylisothiocyanate to form a thiourea intermediate. Subsequent amination with alkylamines and thermal ring closure at 120–140°C yields 7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-amine derivatives. This method achieves yields of 80–85% under microwave-assisted conditions, reducing side reactions.

Cyclization via Diethyl Ethoxymethylenemalonate

An alternative approach, modified from WO2006/116713, employs diethyl ethoxymethylenemalonate and 2-amino-5-methylpyridine in acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Microwave irradiation at 150°C for 20 minutes facilitates cyclization, yielding the triazinone core with a 58% yield after crystallization.

Table 1: Comparison of Core Synthesis Methods
Method Starting Materials Conditions Yield
Condensation 2-Amino-5-methylpyridine Microwave, 140°C 80–85%
Cyclization Diethyl ethoxymethylenemalonate DBU, 150°C, microwave 58%

Introduction of the Thio Group at Position 2

Thiolation of the triazinone core is critical for enabling subsequent acetamide coupling.

Nucleophilic Substitution with Thiourea

A method analogous to VulcanChem’s protocol (2024) involves treating 7-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-chloride with thiourea in ethanol under reflux. The chloride substituent is displaced by a thiol group, forming the 2-mercapto intermediate. Yields of 70–75% are reported after recrystallization from ethanol.

Thiolation via Sodium Hydrosulfide

In a modified procedure from PMC6149424, sodium hydrosulfide (NaSH) reacts with the chlorinated triazinone in dimethylformamide (DMF) at 60°C. This method avoids thiourea’s toxicity but requires stringent moisture control, achieving comparable yields (68–72%).

Amidation with N-Mesityl Acetamide

The final step involves coupling the thiolated intermediate with N-mesityl bromoacetamide .

Alkylation Followed by Amidation

A two-step process adapted from PMC6273831 first alkylates the thiol group with bromoacetyl chloride in tetrahydrofuran (THF), yielding 2-(bromoacetylthio)-7-methyl-4-oxo-triazinone. Subsequent reaction with mesitylamine in the presence of triethylamine (TEA) at 50°C for 6 hours produces the target compound with a 65% overall yield.

One-Pot Thioetherification-Amidation

A streamlined approach combines 2-mercapto-triazinone , bromoacetic acid , and mesitylamine in a single pot using DMF as a solvent. The reaction proceeds via in situ formation of bromoacetamide, which couples directly to the thiol group. This method reduces purification steps but yields slightly lower (60%) due to competing side reactions.

Table 2: Amidation Methods and Yields
Method Reagents Conditions Yield
Alkylation-Amidation Bromoacetyl chloride, mesitylamine THF, TEA, 50°C 65%
One-Pot Bromoacetic acid, mesitylamine DMF, 80°C 60%

Optimization of Reaction Conditions

Temperature and Catalysis

Microwave-assisted synthesis significantly enhances cyclization efficiency, reducing reaction times from 24 hours to 20 minutes. Catalytic DBU improves ring closure yields by 15–20% compared to traditional heating.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) favor thiolation and amidation steps, while ethanol ensures high crystallinity during purification.

Analytical Characterization

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 2.98 (s, 6H, mesityl-CH3), 4.12 (s, 2H, SCH2), 6.85–7.20 (m, aromatic protons).
    • ¹³C-NMR: Peaks at 168.5 ppm (C=O), 159.2 ppm (triazinone C4).
  • Mass Spectrometry (MS):

    • ESI-MS: m/z 394.37 [M+H]⁺, consistent with the molecular formula C17H13F3N4O2S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity using a water-acetonitrile gradient.

Challenges and Mitigation Strategies

Byproduct Formation

Competing acetylations during amidation are minimized by using excess mesitylamine (1.5 equiv) and low temperatures (50°C).

Moisture Sensitivity

Thiolation steps require anhydrous conditions, achieved through molecular sieves and nitrogen atmospheres.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds related to triazines exhibit significant antiviral properties. For instance, derivatives of triazolethiones have shown efficacy against various viral strains by inhibiting replication mechanisms. A study published in the Journal of Medicinal Chemistry highlighted modifications in the triazole ring that enhance antiviral activity against SARS-CoV, suggesting a promising avenue for drug development.

Anticancer Activity

In vitro studies have demonstrated that derivatives of N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The cytotoxicity was assessed using standard assays, revealing that certain derivatives possess higher potency than conventional chemotherapeutics like cisplatin. A notable study published in Pharmaceutical Biology reported IC50 values comparable to established treatments.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented extensively. For example, benzothioate derivatives derived from triazolethiones demonstrated strong antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that the thioether moiety may enhance the antimicrobial properties of these compounds.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Reactive Oxygen Species Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Cellular Targets : The thioether group may facilitate interactions with cellular proteins or nucleic acids, disrupting normal cellular functions.

Study on Anticancer Activity

A comprehensive study evaluated various pyrido-triazine derivatives for their anticancer effects. The results indicated significant inhibition of cell growth in MCF-7 cells with an IC50 value comparable to established chemotherapeutics.

Study on Antiviral Properties

Research focusing on triazole derivatives against SARS-CoV found that structural modifications significantly affected antiviral activity. This highlights the importance of structure–activity relationships in developing effective antiviral agents.

Mechanism of Action

The mechanism of action of N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide: Unique due to its specific combination of functional groups.

    Other pyridotriazine derivatives: Share the pyridotriazine core but differ in substituents, leading to varied chemical and biological properties.

Uniqueness

This compound stands out due to its unique combination of a mesityl group, a pyridotriazine ring, and a thioacetamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O2S. The compound features a mesityl group and a pyrido[1,2-a][1,3,5]triazin moiety linked via a thioacetamide functional group. This unique structure contributes to its biological activity.

This compound exhibits its biological effects primarily through:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites. This mechanism can affect various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer.

2. Receptor Modulation:
It can interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that N-mesityl derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance:

Compound Cell Line GI50 (μM)
3.1Colon Cancer0.41 - 0.69
3.1Melanoma0.48 - 13.50
3.1Ovarian Cancer0.25 - 5.01

The above table summarizes findings from studies evaluating the anticancer activity of related compounds with similar structural features .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thioacetamide derivatives similar to N-mesityl compounds:

Study 1:
In one study, a series of N-cycloalkyl-(cycloalkylaryl)-2-thioacetamides were synthesized and tested for cytotoxicity against various cancer cell lines using bioluminescence assays. The results indicated that these compounds displayed considerable cytotoxicity .

Study 2:
Another investigation explored the structure-activity relationship (SAR) among thiazole and thiadiazole-containing compounds. The findings highlighted the importance of specific functional groups in enhancing anticancer activity .

Comparative Analysis

When compared to other compounds with similar structures:

Compound Description Biological Activity
N-mesityl-2-thioethanolSimilar structure with an ethanol groupVaries; potential for different reactivity
N-mesityl-2-thiopropionamideContains propionamide groupDifferent interactions with biological targets

This comparison illustrates how slight modifications in the molecular structure can lead to variations in biological activity .

Q & A

Q. Optimization Tips :

  • Control reaction temperatures (typically 60–100°C for cyclization steps ).
  • Use inert atmospheres (N2/Ar) to prevent oxidation of thiol intermediates .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

What are the critical challenges in characterizing the purity of this compound via NMR and MS, and how can they be mitigated?

Methodological Answer :
Common Challenges :

  • Signal overlap in <sup>1</sup>H NMR due to aromatic protons in the pyrido-triazine and mesityl groups .
  • Low ionization efficiency in MS due to the compound’s high molecular weight and polarity .

Q. Solutions :

  • Advanced NMR Techniques : Use <sup>13</sup>C NMR and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
  • High-Resolution MS (HRMS) : Employ ESI(+) or MALDI-TOF with matrix optimization (e.g., α-cyano-4-hydroxycinnamic acid) to enhance ionization .
  • Complementary Techniques : Pair with HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .

How can researchers resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

Methodological Answer :
Contradictions often arise from:

  • Assay Conditions : Variability in buffer pH, temperature, or DMSO concentration (e.g., >1% DMSO may inhibit targets ).
  • Cell Line Differences : Use standardized cell lines (e.g., HEK293 for kinase assays) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Compound Stability : Test degradation under assay conditions via LC-MS; use fresh stock solutions in anhydrous DMSO .

Q. Data Reconciliation Workflow :

Replicate experiments with controlled variables.

Cross-validate using structural analogs (e.g., triazolo-pyrimidine derivatives ).

Apply statistical models (e.g., ANOVA) to identify outliers .

What advanced methodologies are recommended for studying target interactions (e.g., enzyme inhibition)?

Q. Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure binding kinetics (KD, kon/koff) at varying compound concentrations .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., kinase domain). Refine structures using SHELX (e.g., SHELXL for small-molecule refinement).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in buffer-matched conditions .

Q. Table 1: Comparison of Interaction Study Methods

MethodThroughputSensitivityKey Outputs
SPRMediumHighKinetic parameters
X-rayLowAtomic3D binding mode
ITCLowModerateThermodynamic constants

How can reaction conditions be optimized for introducing the thioacetamide group?

Q. Methodological Answer :

  • Thiol Activation : Use Mitsunobu conditions (DIAD, PPh3) for stereospecific thioether formation .
  • Solvent Selection : Prefer polar aprotic solvents (DMF, DMSO) to stabilize thiolate intermediates .
  • Catalysis : Employ Cu(I) catalysts (e.g., CuI) for Ullmann-type coupling between thiols and aryl halides .

Q. Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–90°CMaximizes coupling rate
Reaction Time12–24 hoursBalances completion vs. degradation
Equivalents of Thiol1.2–1.5 eqMinimizes side products

What crystallization strategies enhance success in X-ray diffraction studies?

Q. Methodological Answer :

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM:MeOH 9:1) to grow single crystals .
  • Cryoprotection : Soak crystals in Paratone-N or glycerol before flash-cooling in liquid N2.
  • Data Refinement : Process with SHELX suite (SHELXD for phasing, SHELXL for refinement) .

Q. Key Considerations :

  • Target crystals >0.2 mm in size for synchrotron radiation sources.
  • Validate hydrogen bonding networks using PLATON .

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